molecular formula C8H6N2OS B8506831 5-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde

5-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde

Cat. No. B8506831
M. Wt: 178.21 g/mol
InChI Key: XXLPOZBPLAUYKZ-UHFFFAOYSA-N
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Patent
US08575150B2

Procedure details

5-Bromothiophene-2-carbaldehyde (86.6 mg, 0.453 mmol) was added to a 20-ml microwave vial along with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (185.6 mg, 0.892 mmol), sodium carbonate (0.42 ml, 0.840 mmol, 2M), PdCl2(dppf) (68.3 mg, 0.093 mmol), dioxane (7.00 ml) and Water (2 ml). The vial was sealed and micro waved at 100° C. for 10 minutes. The reaction mixture was filtered, diluted with EtOAc and water. The organic phase was washed with brine, dried and concentrated to afford crude product, which was purified on silica gel (EtOAc/hexane-8/2) to afford 5-(1H-pyrazol-4-yl)thiophene-2-carbaldehyde (66.8 mg, 0.347 mmol, 77% yield) as a yellow-green solid. This aldehyde (66.8 mg, 0.347 mmol) and anhydrous potassium carbonate (197 mg, 1.425 mmol) were placed in a 25-ml flask and placed on high vacuum for 10 min. Under N2, anhydrous MeOH (2 ml) was added. To the suspension was added dimethyl (1-diazo-2-oxopropyl) phosphonate (0.065 ml, 0.417 mmol). The reaction was stirred at rt for 4 h. The mixture was diluted with DCM, washed with water, dried over sodium sulfate, concentrated to afford crude product (74.3 mg, 0.395 mmol, 114% yield), which was used in next step directly.
Quantity
86.6 mg
Type
reactant
Reaction Step One
Quantity
185.6 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
68.3 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.CC1(C)C(C)(C)OB([C:17]2[CH:18]=[N:19][NH:20][CH:21]=2)O1.C(=O)([O-])[O-].[Na+].[Na+].O1CCOCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[NH:19]1[CH:18]=[C:17]([C:2]2[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=2)[CH:21]=[N:20]1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
86.6 mg
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
185.6 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
Quantity
0.42 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
68.3 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
diluted with EtOAc and water
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude product, which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel (EtOAc/hexane-8/2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1N=CC(=C1)C1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.347 mmol
AMOUNT: MASS 66.8 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.